Cas no 25776-06-1 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-)

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]- structure
25776-06-1 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-
Numero CAS:25776-06-1
MF:C28H30O14
MW:590.529409885406
CID:257890
PubChem ID:21627904

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-
    • 3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
    • 3-(1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
    • AC1L5NI7
    • AC1Q6PA6
    • AR-1E5809
    • NSC127487
    • Pseudobaptigenin-7-rhamnoglucoside
    • Pseudobaptisin
    • Pseudobaptisine
    • PSEUDOBAPTISIN ANHYDROUS
    • NSC 127487
    • PSEUDOBAPTIGIN
    • 25776-06-1
    • Pseudobaptigenin 7-rhamnoglucoside
    • 3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
    • 4H-1-BENZOPYRAN-4-ONE, 3-(1,3-BENZODIOXOL-5-YL)-7-((6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-.BETA.-D-GLUCOPYRANOSYL)OXY)-
    • NSC-127487
    • Q27263807
    • 652A9R3D47
    • UNII-652A9R3D47
    • 3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
    • XP161625
    • 3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one
    • DTXSID50948640
    • Pseudobaptigenin, 6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranoside
    • 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-
    • 4H-1-Benzopyran-4-one,3-benzodioxol-5-yl)-7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-
    • Inchi: InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3
    • Chiave InChI: BYSWVDZWRHOULM-UHFFFAOYSA-N
    • Sorrisi: CC1OC(OCC2OC(OC3=CC=C4C(C(C5=CC=C6OCOC6=C5)=COC4=C3)=O)C(O)C(O)C2O)C(O)C(O)C1O

Proprietà calcolate

  • Massa esatta: 590.1635
  • Massa monoisotopica: 590.164
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 6
  • Complessità: 994
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 203A^2
  • XLogP3: -0.8

Proprietà sperimentali

  • Densità: 1.66
  • Punto di ebollizione: 859.2°C at 760 mmHg
  • Punto di infiammabilità: 285.3°C
  • Indice di rifrazione: 1.707
  • PSA: 203.06
  • LogP: -0.78080
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.